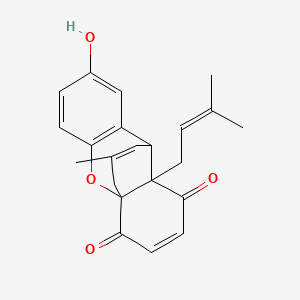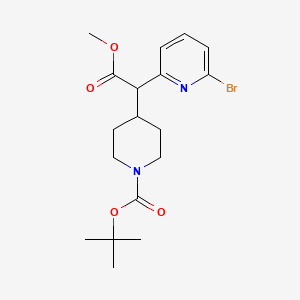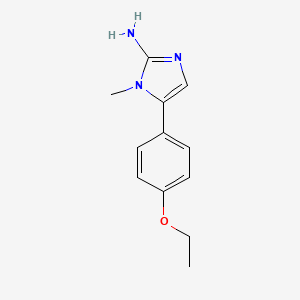
3-Chlorobenzoic-D4 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobenzoic-D4 acid is a deuterium-labeled derivative of 3-Chlorobenzoic acid. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace and study the behavior of the compound in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobenzoic-D4 acid can be synthesized through the deuteration of 3-Chlorobenzoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to use deuterated reagents or solvents in the presence of a catalyst to facilitate the exchange reaction. The reaction conditions typically include elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified through standard techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzoic-D4 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce chlorinated benzyl alcohols.
Scientific Research Applications
3-Chlorobenzoic-D4 acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of chlorinated aromatic compounds.
Biology: Employed in metabolic studies to trace the degradation pathways of chlorinated compounds in microorganisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of chlorinated drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the synthesis of deuterated compounds for various applications.
Mechanism of Action
The mechanism of action of 3-Chlorobenzoic-D4 acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as benzoate-1,2-dioxygenase, leading to the formation of chlorinated catechols. These intermediates can further undergo biodegradation through various enzymatic pathways, ultimately resulting in the mineralization of the compound.
Comparison with Similar Compounds
3-Chlorobenzoic-D4 acid can be compared with other similar compounds such as:
3-Chlorobenzoic acid: The non-deuterated form, which is commonly used in similar applications but lacks the isotopic labeling.
4-Chlorobenzoic acid: A positional isomer with the chlorine atom at a different position on the benzene ring.
2-Chlorobenzoic acid: Another positional isomer with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C7H5ClO2 |
|---|---|
Molecular Weight |
160.59 g/mol |
IUPAC Name |
3-chloro-2,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D |
InChI Key |
LULAYUGMBFYYEX-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])C(=O)O)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)

![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)

![(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12299116.png)

![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)
![4-Fluoro-5-[2-(3-methylmorpholin-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]pyridin-2-amine](/img/structure/B12299124.png)
![9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12299129.png)

